molecular formula C11H14ClNO2 B2618309 Ethyl 2-amino-3-(2-chlorophenyl)propanoate CAS No. 113961-97-0

Ethyl 2-amino-3-(2-chlorophenyl)propanoate

Cat. No.: B2618309
CAS No.: 113961-97-0
M. Wt: 227.69
InChI Key: GYVDIWKDFAXBGV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(2-chlorophenyl)propanoate is an α-amino ester derivative featuring a 2-chlorophenyl (ortho-chlorophenyl) substituent on the propanoate backbone. The compound combines an ester group (ethyl), a primary amino group, and a halogenated aromatic ring, making it a versatile intermediate in pharmaceutical and organic synthesis. Its structure allows for diverse chemical modifications, influencing reactivity, solubility, and biological activity. The ortho-chloro substitution introduces steric and electronic effects that distinguish it from para- or meta-substituted analogs .

Properties

IUPAC Name

ethyl 2-amino-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVDIWKDFAXBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(2-chlorophenyl)propanoate typically involves the reaction of ethyl 2-bromo-3-(2-chlorophenyl)propanoate with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-3-(2-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 2-amino-3-(2-chlorophenyl)propanoate with key analogs from the evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-chlorophenyl, amino C₁₁H₁₄ClNO₂ 239.69 Ortho-chloro substitution; primary amino group; moderate lipophilicity
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride 4-chlorophenyl, amino, hydroxyl, HCl salt C₁₁H₁₅Cl₂NO₃ 280.15 Para-chloro; hydroxyl group enhances polarity; hydrochloride improves stability
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate 4-chloro-3-fluorophenyl, amino, hydroxyl C₁₁H₁₃ClFNO₃ 261.68 Dual halogenation (Cl, F); increased electronegativity; potential metabolic stability
Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate 3-chlorobenzyl, methylamino C₁₃H₁₈ClNO₂ 255.74 Benzyl substitution; methylamino reduces steric hindrance
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate 1H-indol-3-yl, amino C₁₃H₁₆N₂O₂ 232.28 Heterocyclic indole ring; bulky aromatic system; enhanced π-π interactions
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-fluorophenyl, amino, HCl salt C₁₁H₁₄ClFNO₂ 253.69 Para-fluoro substitution; chiral center; improved target selectivity

Key Research Findings

Ortho vs. This contrasts with para-substituted analogs, which offer symmetrical electronic distributions .

Dual Halogenation: Compounds like Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate () demonstrate synergistic effects from multiple halogens, enhancing both binding affinity and metabolic resistance .

Chiral Centers: The (S)-enantiomer of Ethyl 2-amino-3-(4-fluorophenyl)propanoate () highlights the importance of stereochemistry in drug design, as enantiomers often differ in potency and toxicity .

Biological Activity

Ethyl 2-amino-3-(2-chlorophenyl)propanoate, also known as ethyl (3S)-3-amino-3-(2-chlorophenyl)propanoate, is an organic compound with notable biological activity due to its unique structural components. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula: C11H14ClNO2
  • Molecular Weight: Approximately 227.69 g/mol
  • Functional Groups:
    • Amino group (-NH2)
    • Ethyl ester group (-COOEt)
    • Chlorophenyl moiety (C6H4Cl)

The presence of the amino group allows for potential hydrogen bonding with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions, enhancing its biological activity .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Interaction: The amino group can form hydrogen bonds with enzyme residues, potentially inhibiting their activity. The chlorophenyl group may participate in π-π stacking interactions with aromatic residues in proteins .
  • Receptor Binding: The compound may influence receptor activity through hydrophobic interactions, modulating signaling pathways related to pain and inflammation .
  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, possibly disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Anticancer Potential

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:

CompoundCell LineIC50 (mg/mL)
This compoundHCT-116 (colon cancer)0.12
Methyl 3-amino-3-(4-chlorophenyl)propanoateHeLa (cervical cancer)0.69

These findings suggest that modifications to the compound's structure can enhance its potency against cancer cells .

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against several bacterial strains. Its ability to disrupt bacterial membranes or inhibit essential enzymes makes it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antiproliferative Study:
    In vitro experiments conducted on HCT-116 cells indicated that this compound significantly inhibited cell growth compared to control groups. Molecular docking techniques were used to predict binding affinities and elucidate possible interactions with target proteins involved in cell proliferation .
  • Synthesis and Modification:
    Researchers synthesized various derivatives of this compound to enhance biological activity. Structural modifications led to compounds with improved potency against cancer cells, demonstrating the importance of chemical structure in determining biological efficacy .

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